molecular formula C17H17BrN4O B12214289 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole

Cat. No.: B12214289
M. Wt: 373.2 g/mol
InChI Key: IMFLMEMLLONNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a trimethylphenoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The process begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.

    Attachment of the Trimethylphenoxy Group: The next step involves the reaction of the bromophenyl intermediate with 2,4,6-trimethylphenol under suitable conditions to form the trimethylphenoxy derivative.

    Tetrazole Ring Formation: Finally, the tetrazole ring is introduced through a cyclization reaction involving the trimethylphenoxy derivative and an appropriate azide source.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tetrazole ring.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and tetrazole groups are key to its activity, allowing it to bind to target proteins or enzymes and modulate their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-1H-tetrazole: Lacks the trimethylphenoxy group, which may affect its reactivity and biological activity.

    5-(2,4,6-Trimethylphenoxy)-1H-tetrazole: Lacks the bromophenyl group, which may influence its chemical properties and applications.

Uniqueness: 1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is unique due to the presence of both the bromophenyl and trimethylphenoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential activities compared to similar compounds.

Properties

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole

InChI

InChI=1S/C17H17BrN4O/c1-11-8-12(2)17(13(3)9-11)23-10-16-19-20-21-22(16)15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3

InChI Key

IMFLMEMLLONNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.